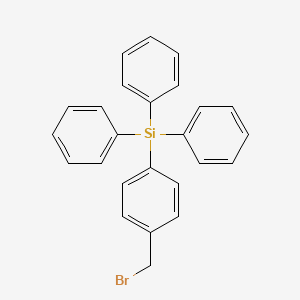

(4-(Bromomethyl)phenyl)triphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18765-69-0 |

|---|---|

Molecular Formula |

C25H21BrSi |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

[4-(bromomethyl)phenyl]-triphenylsilane |

InChI |

InChI=1S/C25H21BrSi/c26-20-21-16-18-25(19-17-21)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2 |

InChI Key |

IHEIGHIJXJBEQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)CBr |

Origin of Product |

United States |

Explorations in the Reaction Chemistry of 4 Bromomethyl Phenyl Triphenylsilane

Reactivity Profiles of the Benzylic Bromide Functionality

The benzylic bromide group in (4-(Bromomethyl)phenyl)triphenylsilane is a primary site for a variety of chemical transformations. Its reactivity is central to the utility of the molecule in constructing more complex molecular architectures.

Nucleophilic Substitution Reactions with Carbon, Oxygen, Nitrogen, and Sulfur Nucleophiles

The benzylic bromide is susceptible to nucleophilic substitution reactions, a common and versatile class of reactions in organic chemistry. libretexts.org In these reactions, a nucleophile displaces the bromide ion, forming a new bond with the benzylic carbon. This process allows for the introduction of a wide range of functional groups.

One of the methods for synthesizing this compound itself can involve a nucleophilic substitution where triphenylsilane (B1312308) reacts with bromomethyl derivatives under basic conditions. evitachem.com This highlights the fundamental reactivity of the benzylic position.

The following table provides examples of nucleophilic substitution reactions involving benzylic bromides with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Cyanide (CN⁻) | Nitrile |

| Oxygen | Hydroxide (OH⁻) | Alcohol |

| Nitrogen | Ammonia (NH₃) | Amine |

| Sulfur | Thiolate (RS⁻) | Thioether |

These reactions typically proceed via an S_N2 mechanism, especially with primary benzylic halides, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org

Radical-Mediated Transformations Involving C-Br Bond Homolysis

The carbon-bromine (C-Br) bond can undergo homolytic cleavage to generate a benzylic radical. This reactivity is harnessed in radical-mediated transformations. Reagents like tris(trimethylsilyl)silane, (TMS)₃SiH, are effective in mediating such radical reactions. mdpi.com The general mechanism involves the generation of a silyl (B83357) radical, which then abstracts the bromine atom from the benzyglic position to form a benzylic radical. mdpi.com This radical can then participate in further reactions.

Examples of radical-mediated transformations include:

Atom Transfer Radical Addition (ATRA): The generated benzylic radical can add across a double or triple bond, forming a new carbon-carbon bond.

Reductive Debromination: The benzylic radical can abstract a hydrogen atom from a suitable donor, such as (TMS)₃SiH, resulting in the net reduction of the C-Br bond to a C-H bond. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Benzylic Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov While these reactions more commonly involve aryl or vinyl halides, the benzylic bromide of this compound can also participate in certain coupling processes. These reactions typically involve an oxidative addition of the benzylic bromide to a low-valent palladium complex, followed by transmetalation and reductive elimination. libretexts.org

Several named cross-coupling reactions are catalyzed by palladium, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The Heck reaction couples an unsaturated halide with an alkene, and the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com

The following table summarizes some common palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Stille | Organotin compound | C-C |

Chemical Transformations Governing the Triphenylsilyl Group

The triphenylsilyl group, while often considered a stable spectator, can also participate in a range of chemical transformations, particularly under radical conditions or through processes that lead to the cleavage of the carbon-silicon (C-Si) bond.

Generation and Subsequent Reactions of Triphenylsilyl Radicals

Triphenylsilyl radicals can be generated from precursors like triphenylsilane (Ph₃SiH) and participate in various reactions. msu.edu For instance, in the presence of a radical initiator, Ph₃SiH can undergo homolytic cleavage of the Si-H bond to form a triphenylsilyl radical. This radical can then engage in reactions such as the hydrosilylation of alkenes and alkynes. msu.edu While the direct generation from this compound is less common, understanding the reactivity of the triphenylsilyl moiety in radical processes is crucial.

Mechanistic Aspects of C-Si Bond Cleavage and Rearrangement Processes

The cleavage of the C-Si bond is a significant reaction pathway for organosilicon compounds. This cleavage can be promoted under various conditions, including nucleophilic attack or through the formation of hypervalent silicon species. nih.gov The presence of electronegative groups on the silicon atom enhances its Lewis acidity, making it more susceptible to forming penta- or hexa-coordinate silicon complexes. nih.govsoci.org This hypercoordination weakens the C-Si bond, facilitating its cleavage by electrophiles. nih.gov

Intramolecular nucleophilic attack can also lead to C-Si bond cleavage. For example, lithiation of certain silyl-substituted bromo-dienes can result in an intramolecular nucleophilic substitution that cleaves a C-Si bond to form a silole. capes.gov.br The stability of the C-Si bond can be influenced by the electronic nature of the organic group attached to the silicon, with certain aromatic systems being more prone to cleavage under acidic or basic conditions. researchgate.net

Rearrangement processes involving silicon are also known, such as 1,2-silicon migrations. soci.org These rearrangements can occur under specific catalytic conditions and lead to the formation of new organosilicon structures.

Silylation Reactions and the Utility of Silyl Group Transfer

While the primary reactive site of this compound is the benzylic bromide, which readily undergoes nucleophilic substitution, the triphenylsilyl group also imparts significant chemical character to the molecule. The transfer of the triphenylsilyl (Ph3Si) group to other substrates, a key transformation in silylation chemistry, is a reaction of considerable interest.

Triphenylsilanes, in general, can serve as silylating agents for alcohols, converting them into triphenylsilyl ethers. msu.edu This transformation is valuable in organic synthesis as silyl ethers are robust protecting groups for alcohols, stable to a variety of reaction conditions yet selectively removable. wikipedia.orglibretexts.orgsoci.org The reaction typically proceeds via the activation of the alcohol as an alkoxide, which then attacks the silicon center.

In the context of this compound, while direct silyl group transfer from the intact molecule is not a commonly reported primary reaction pathway, derivatives of this compound can be envisioned to participate in such transformations. For instance, after a nucleophilic substitution reaction at the bromomethyl position, subsequent manipulation of the molecule could lead to conditions favoring intramolecular or intermolecular silyl group transfer. The steric bulk of the three phenyl groups on the silicon atom influences the accessibility of the silicon center to nucleophiles, a factor that must be considered in designing such reactions.

The utility of transferring a silyl group, particularly a bulky one like triphenylsilyl, lies in its ability to direct subsequent reactions, alter the solubility and chromatographic behavior of molecules, and protect sensitive functional groups. nih.gov The electronic effects of the triphenylsilyl group can also influence the reactivity of the aromatic ring to which it is attached.

Integrated Reactivity: Tandem and Cascade Reactions Exploiting Both Reactive Centers

The presence of two distinct reactive functionalities in this compound—the electrophilic benzylic carbon and the silicon center—opens up possibilities for designing tandem and cascade reactions. Such sequential reactions, where multiple bonds are formed in a single operation without the isolation of intermediates, are highly desirable in modern organic synthesis due to their efficiency and atom economy.

A hypothetical tandem reaction could involve an initial nucleophilic substitution at the bromomethyl group, introducing a new functional group that could then participate in a subsequent reaction involving the triphenylsilyl moiety. For example, the introduction of a hydroxyl group via reaction with a diol could set the stage for an intramolecular silylation, where the newly introduced hydroxyl group attacks the silicon center, leading to the formation of a cyclic silyl ether. The feasibility of such a cyclization would be governed by the length and flexibility of the tether connecting the alcohol and the silyl group. The use of silicon as a temporary tether to control the stereochemical outcome of reactions is a well-established strategy in organic synthesis. acs.orgnih.gov

Cascade reactions involving this compound could be initiated by a single event that triggers a series of bond-forming or bond-breaking steps. For instance, a reaction could be designed where the initial substitution at the bromomethyl group leads to a conformational change that brings the silyl group into proximity with another reactive site on the molecule, initiating an intramolecular silyl migration or a cyclization event.

While specific, documented examples of tandem and cascade reactions involving this compound are not readily found in the surveyed literature, the principles of its bifunctional reactivity suggest a fertile ground for future research in this area. The strategic exploitation of both the bromomethyl and triphenylsilyl groups could lead to the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures.

Applications of 4 Bromomethyl Phenyl Triphenylsilane in Complex Molecule Synthesis

A Synthetic Building Block for Forging Carbon-Carbon Bonds

The presence of the bromomethyl group makes (4-(Bromomethyl)phenyl)triphenylsilane an excellent electrophile for various coupling reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is central to its utility in constructing larger, more complex molecular frameworks.

Constructing Functionalized Polyaromatic and Heteroaromatic Scaffolds

The triphenylsilylphenylmethyl moiety can be introduced into various aromatic and heteroaromatic systems through reactions involving the bromomethyl group. One of the most powerful methods for achieving this is the Wittig reaction. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This reaction involves the initial conversion of this compound into a phosphonium (B103445) salt by treatment with triphenylphosphine. masterorganicchemistry.comnih.gov Subsequent deprotonation with a strong base generates a highly reactive ylide. This ylide can then be reacted with a wide range of aromatic and heteroaromatic aldehydes to produce stilbene-like structures, effectively incorporating the triphenylsilylphenyl group into a larger polyaromatic or heteroaromatic system. nih.govfu-berlin.de

The general scheme for the Wittig reaction is as follows:

Step 1: Formation of the Phosphonium Salt this compound + PPh₃ → [(C₆H₅)₃SiC₆H₄CH₂PPh₃]⁺Br⁻

Step 2: Formation of the Ylide [(C₆H₅)₃SiC₆H₄CH₂PPh₃]⁺Br⁻ + Base → (C₆H₅)₃SiC₆H₄CH=PPh₃

Step 3: Reaction with an Aldehyde (C₆H₅)₃SiC₆H₄CH=PPh₃ + R-CHO → (C₆H₅)₃SiC₆H₄CH=CHR + Ph₃PO (where R is an aromatic or heteroaromatic group)

This methodology provides a reliable route to a variety of functionalized scaffolds with the bulky and electronically significant triphenylsilyl group.

Synthesizing Extended Conjugated Systems

Extended conjugated systems, such as poly(p-phenylenevinylene) (PPV) and its derivatives, are of significant interest for their applications in organic electronics. researchgate.netunist.ac.krrsc.orgrsc.org this compound serves as a key precursor in the synthesis of silyl-substituted PPVs. The introduction of the triphenylsilyl group can enhance the solubility, processability, and photophysical properties of these polymers. researchgate.net

One common approach to synthesizing these materials is through precursor routes. For instance, the Wittig reaction can be adapted for polymerization. A bis-ylide derived from a xylylene diphosphonium salt can be reacted with an aromatic dialdehyde, or conversely, a bis-aldehyde can be reacted with a bis-ylide derived from this compound to build the polymer chain.

Another important method is the Gilch polymerization, which involves the base-induced polymerization of a,a'-dihalo-p-xylenes. In this context, a difunctionalized monomer bearing the triphenylsilylphenylmethyl group could be employed to create a silyl-functionalized PPV. The general reaction scheme for Gilch polymerization is as follows:

n (Br-CH₂-Ar-CH₂-Br) + 2n Base → [-CH=Ar-CH=]n + 2n Base·HBr (where Ar is a phenylene group that can be substituted with the triphenylsilylphenyl moiety)

The resulting polymers exhibit extended π-conjugation, leading to interesting optical and electronic properties.

A Precursor for Advanced Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The bulky and sterically demanding triphenylsilyl group in derivatives of this compound can play a crucial role in directing the self-assembly of molecules into complex supramolecular architectures.

While specific examples detailing the use of this compound in this context are not extensively documented in the readily available literature, the principle relies on the introduction of this large, rigid group to influence the packing and intermolecular interactions of the resulting molecules. For instance, after incorporating the triphenylsilylphenylmethyl moiety into a larger molecule through reactions like the Wittig or Grignard reaction, the steric bulk of the triphenylsilyl group can prevent close packing in certain orientations while favoring others, leading to the formation of specific, well-defined supramolecular structures such as molecular rods, sheets, or even more complex three-dimensional networks.

Developing Organometallic Ligands and Catalyst Precursors

The triphenylsilylphenylmethyl group can be incorporated into ligands for organometallic chemistry. The synthesis of such ligands often involves the initial reaction of this compound to introduce the bulky silyl-containing fragment, followed by the introduction of a coordinating group, such as a phosphine (B1218219) or a nitrogen-based heterocycle.

For example, the Grignard reagent can be prepared from this compound by reaction with magnesium. libretexts.orgyoutube.comresearchgate.netunp.edu.ar This organometallic intermediate can then be used to attack a variety of electrophiles, including those that would install a coordinating atom.

Formation of the Grignard Reagent: (C₆H₅)₃SiC₆H₄CH₂Br + Mg → (C₆H₅)₃SiC₆H₄CH₂MgBr

Role in Advanced Materials Science Research

Integration into Polymeric Systems

The incorporation of (4-(Bromomethyl)phenyl)triphenylsilane into polymer backbones offers a powerful strategy for tailoring material properties. The presence of the triphenylsilane (B1312308) unit imparts desirable characteristics such as enhanced thermal stability, improved solubility in organic solvents, and specific optoelectronic properties.

Monomer Design for the Synthesis of Functional Poly(siloxane)s and Poly(amide)s

The reactive bromomethyl group on this compound serves as a key functional handle for its integration into various polymer chains. This functionality allows it to act as a monomer in polymerization reactions, leading to the formation of novel functional polymers.

Poly(siloxane)s: While direct polymerization of this compound into polysiloxanes is not the conventional route, its functional group allows for its use in modifying pre-formed polysiloxane chains. For instance, polysiloxanes bearing nucleophilic side groups can react with the bromomethyl group of the silane (B1218182), grafting the bulky triphenylsilyl-phenyl moiety onto the polymer backbone. This post-polymerization modification is a versatile method for creating functionalized silicones. The synthesis of phenyl-rich silicone polymers is of interest due to their excellent thermal properties and high refractive indices. dntb.gov.ua Traditional methods often involve equilibration reactions that can limit molecular weight, whereas modern kinetically controlled processes, such as the Piers-Rubinsztajn reaction, offer greater structural control. dntb.gov.uanih.gov

Poly(amide)s: In the synthesis of polyamides, this compound can be chemically modified to create novel diamine or diacid monomers. For example, the bromomethyl group can be converted to an amine or carboxylic acid group, which can then participate in polycondensation reactions with suitable co-monomers. The synthesis of polyamides often involves the polycondensation of a diamine and a dicarboxylic acid. nih.gov Aromatic polyamides, known for their high performance, are typically synthesized through low-temperature interfacial polycondensation. drexel.eduresearchgate.netnih.gov The incorporation of bulky side groups, such as the triphenylsilyl moiety, is a known strategy to enhance the solubility and processability of otherwise rigid aromatic polyamides.

Influence of Organosilicon Units on Polymer Properties and Performance

The introduction of the organosilicon unit, specifically the triphenylsilyl group from this compound, has a profound impact on the final properties of the resulting polymers.

Thermal Stability: The inherent strength of the silicon-carbon and silicon-phenyl bonds contributes significantly to the thermal stability of the polymer. Phenyl-substituted polysiloxanes, for example, exhibit enhanced thermal stability compared to their methyl-substituted counterparts. nih.gov Polymers incorporating phenyl-substituted siloxane/silsesquioxane structures show a notable increase in the temperature at which 5% mass loss occurs. mdpi.com

Solubility and Processability: The bulky, three-dimensional structure of the triphenylsilyl group disrupts polymer chain packing. This disruption reduces intermolecular forces, which can lead to improved solubility in common organic solvents and a lower tendency to crystallize. nih.gov This is particularly advantageous for rigid-rod polymers like many aromatic polyamides, which are often difficult to process due to their poor solubility.

Optical and Mechanical Properties: The presence of phenyl groups can increase the refractive index of polymers, a desirable property for optical applications. nih.gov Furthermore, the incorporation of bulky organosilicon units can affect the mechanical properties of polymers. For instance, in some systems, the introduction of bulky groups can enhance toughness and modify the material's response to mechanical stress. mdpi.com

| Property | Influence of Triphenylsilyl Group |

| Thermal Stability | Increases due to strong Si-C and Si-phenyl bonds. |

| Solubility | Improves by disrupting polymer chain packing. |

| Processability | Enhanced due to better solubility. |

| Refractive Index | Increases, beneficial for optical applications. |

| Mechanical Properties | Can be tailored, potentially increasing toughness. |

Contributions to Electronic and Optical Materials Development

The unique electronic characteristics of the triphenylsilane group make this compound a valuable precursor for materials used in electronic and optical devices. The silicon atom can influence the electronic structure of the molecule, and the phenyl rings provide a pathway for charge transport and can be part of a chromophore.

Precursors for Charge-Transporting and Luminescent Systems

Polymers containing triphenylamine (B166846) and triphenylsilane moieties have been investigated for their charge-transporting and luminescent properties. The triphenylamine unit is a well-known hole-transporting group, and the triphenylsilane unit can act as an electron-transporting or hole-blocking group, as well as providing thermal and morphological stability.

The design of polymers for these applications often involves creating a π-conjugated system. nih.govnih.govaps.org While this compound itself is not conjugated through the silicon atom, its phenyl groups can be part of a larger conjugated system in the final polymer. The bromomethyl group allows for the incorporation of this unit into various polymer architectures designed for optoelectronic applications. For instance, polymers with pendant triphenylsilyl groups can be designed to exhibit specific charge transport characteristics. Luminescent liquid crystalline polymers have shown potential in applications like displays. nih.gov

Fabrication of Functional Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic polymers (flexibility, processability) and inorganic materials (rigidity, thermal stability). nih.govmdpi.commdpi.comnih.govamanote.com this compound is an ideal candidate for creating Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds. nih.gov

The synthesis of these hybrids can be achieved through methods like the sol-gel process. mdpi.commdpi.com In this approach, a precursor like tetraethoxysilane (TEOS) is hydrolyzed and condensed to form a silica (B1680970) network. The this compound can be co-condensed with TEOS after converting its bromomethyl group to a trialkoxysilyl group. This results in a silica network that is covalently functionalized with triphenylsilane-phenyl moieties, creating a true molecular-level hybrid. Such materials can exhibit a synergistic combination of properties, making them suitable for a wide range of applications, from specialized coatings to components in electronic devices. nih.govnih.gov

| Material Class | Role of this compound | Resulting Properties |

| Charge-Transporting Polymers | Precursor to introduce triphenylsilane units. | Enhanced thermal stability, modified charge transport. |

| Luminescent Polymers | Building block for polymers with tunable emission. | Stable luminescence, potential for liquid crystalline phases. |

| Organic-Inorganic Hybrids | Covalent linker between organic and inorganic phases. | Improved mechanical strength, thermal stability, tailored optical properties. |

Theoretical and Computational Chemistry Studies of 4 Bromomethyl Phenyl Triphenylsilane

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of (4-(Bromomethyl)phenyl)triphenylsilane typically involves the functionalization of a precursor, such as (4-methylphenyl)triphenylsilane, via a benzylic bromination reaction. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to dissect the mechanisms of such transformations, providing insights into reaction pathways, transition states, and the factors governing selectivity.

A primary synthetic route to this compound is the radical bromination of (4-methylphenyl)triphenylsilane, often employing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like light or heat. chemistrysteps.comlibretexts.org The mechanism of this Wohl-Ziegler reaction proceeds through a radical chain process. masterorganicchemistry.com

Initiation: The reaction commences with the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present, generating a bromine radical (Br•). chemistrysteps.comlibretexts.org

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic methyl group of (4-methylphenyl)triphenylsilane. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org The stability of this radical intermediate is a key factor, as the unpaired electron can delocalize into the adjacent phenyl ring. The triphenylsilyl group, while primarily bulky, can also influence the stability of this radical through electronic effects. The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, which continues the chain. chemistrysteps.com

Termination: The chain reaction is terminated by the combination of any two radical species.

Computational studies on analogous benzylic bromination reactions have provided quantitative insights into the energetics of these steps. researchgate.net DFT calculations can be employed to model the potential energy surface of the reaction, identifying the transition state for the hydrogen abstraction step. The calculated activation energy for this step would be significantly lower for the benzylic hydrogen compared to other hydrogens on the aromatic rings or the triphenylsilyl group, corroborating the observed regioselectivity.

Furthermore, computational models can explore alternative or competing reaction pathways, such as electrophilic aromatic substitution. However, under radical conditions, the benzylic bromination pathway is kinetically favored. masterorganicchemistry.com

Another key transformation amenable to mechanistic elucidation is the nucleophilic substitution at the benzylic carbon of this compound. DFT calculations can model the SN1 and SN2 pathways, providing insights into the preferred mechanism based on the nature of the nucleophile, solvent, and the electronic influence of the triphenylsilyl group. researchgate.net The bulky triphenylsilyl group might sterically hinder an SN2 attack, while its electron-donating or -withdrawing nature could stabilize or destabilize a potential benzylic carbocation intermediate in an SN1 process.

Table 1: Key Synthetic Transformations and Mechanistic Insights

| Transformation | Reagents | Key Intermediate | Computational Insights |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Resonance-stabilized benzylic radical | Lower activation energy for benzylic hydrogen abstraction, confirming regioselectivity. |

| Nucleophilic Substitution | Various Nucleophiles | Carbocation (SN1) or Pentacoordinate Transition State (SN2) | Determination of the favored pathway (SN1 vs. SN2) based on energetics. |

Electronic Structure Analysis and Prediction of Reactivity Patterns

The electronic structure of this compound, governed by the interplay between the phenyl ring, the bromomethyl group, and the triphenylsilyl substituent, dictates its reactivity. Quantum chemical calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting how the molecule will behave in chemical reactions. numberanalytics.comlibretexts.org

The triphenylsilyl group generally exerts an electron-donating inductive effect (+I) and can also participate in σ-π conjugation. This electronic influence affects the electron density of the attached phenyl ring. acs.org DFT calculations can quantify this effect by analyzing the Mulliken or Natural Bond Orbital (NBO) charges on the atoms of the aromatic ring. An increase in electron density on the ring, particularly at the ortho and para positions relative to the silyl (B83357) group, would activate it towards electrophilic aromatic substitution. libretexts.org However, the bulky nature of the triphenylsilyl group can also provide significant steric hindrance, directing incoming electrophiles to the less hindered positions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and where an electrophilic attack is most likely to occur. Conversely, the LUMO's energy and location suggest the molecule's capacity to accept electrons and the probable site for nucleophilic attack. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings, while the LUMO is expected to have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This low-lying LUMO makes the benzylic carbon highly susceptible to nucleophilic attack, which is consistent with the known reactivity of benzylic bromides. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative bromine atom and the π-systems of the phenyl rings, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and, significantly, the benzylic carbon, highlighting its electrophilic character.

Table 2: Calculated Electronic Properties and Reactivity Indicators

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Good electron donor at the aromatic rings |

| LUMO Energy | Relatively low, localized on C-Br σ* | Susceptible to nucleophilic attack at the benzylic carbon |

| NBO Charges | Increased electron density on the silyl-substituted ring | Activation towards electrophilic aromatic substitution |

| MEP | Negative potential on Br and phenyl rings, positive on benzylic C | Guides electrophilic and nucleophilic attacks |

Quantum Chemical Modeling for Rational Design of Derivatives

Quantum chemical modeling is an invaluable tool for the rational design of derivatives of this compound with specific, desired properties. stanford.edu By systematically modifying the molecular structure in silico and calculating the resulting electronic and structural properties, researchers can predict the outcome of synthetic efforts and prioritize the most promising candidates for experimental realization. ncsu.edu

For instance, if the goal is to enhance the reactivity of the bromomethyl group towards a specific nucleophile, computational models can be used to explore the effects of introducing different substituents on the phenyl rings of the triphenylsilyl group. Electron-withdrawing groups would be predicted to increase the electrophilicity of the benzylic carbon, potentially accelerating nucleophilic substitution reactions. Conversely, electron-donating groups could be used to modulate the electronic properties of the aromatic system for applications in materials science.

Quantum simulations can also be employed to design derivatives with specific optoelectronic properties. mdpi.com Time-dependent DFT (TD-DFT) calculations can predict the UV-visible absorption spectra of hypothetical derivatives, allowing for the tuning of their color and light-absorbing characteristics. nih.gov This is particularly relevant for the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on calculated molecular descriptors. dntb.gov.ua These models can correlate specific structural features with observed (or predicted) activity, providing a powerful predictive tool for designing new derivatives with enhanced performance in a particular application, be it as a synthetic intermediate or as a component in a functional material.

Table 3: Strategies for Derivative Design using Quantum Chemical Modeling

| Design Goal | Computational Approach | Predicted Outcome |

| Enhanced Reactivity | Substitution on triphenylsilyl rings with EWGs/EDGs | Tuned electrophilicity of the benzylic carbon |

| Tailored Optoelectronic Properties | TD-DFT calculations on modified structures | Prediction of absorption/emission spectra |

| Improved Material Performance | QSAR modeling based on calculated descriptors | Correlation of structure with desired properties |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(4-(Bromomethyl)phenyl)triphenylsilane." Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the signals are analyzed based on their chemical shift (δ), integration, and multiplicity. The chemical shift indicates the electronic environment of the protons. For instance, protons on the phenyl rings attached to the silicon atom typically appear in the aromatic region of the spectrum. The protons of the bromomethyl group (-CH₂Br) would exhibit a characteristic chemical shift influenced by the adjacent bromine and phenyl groups. The integration of each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the different proton groups. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing valuable information about the connectivity of atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment, allowing for the differentiation of the various carbon atoms in the triphenylsilyl and bromomethylphenyl moieties.

For related compounds, such as (4-Bromophenyl)dimethyl(phenyl)silane, specific NMR data has been reported. rsc.org The ¹H NMR spectrum in CDCl₃ shows multiplets in the aromatic region (δ 7.53-7.50 and 7.41-7.37 ppm) and a singlet for the methyl protons (δ 0.57 ppm). rsc.org The ¹³C NMR spectrum displays distinct signals for the aromatic carbons and a signal for the methyl carbons at -2.5 ppm. rsc.org Additionally, ²⁹Si NMR can be employed to characterize the silicon center, with a reported chemical shift of –7.49 ppm for (4-Bromophenyl)dimethyl(phenyl)silane. rsc.org While specific data for "this compound" is not detailed in the provided results, the principles of NMR analysis remain the same. The use of deuterated solvents like CDCl₃ or CCl₄ is standard practice to avoid interference from solvent protons. chemrevise.org Tetramethylsilane (TMS) is typically used as an internal standard for calibration, with its signal set to 0 ppm. chemrevise.orgpressbooks.pub

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Related Silane (B1218182) Compound

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| (4-Bromophenyl)dimethyl(phenyl)silane | ¹H | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H), 0.57 (s, 6H) | CDCl₃ |

| (4-Bromophenyl)dimethyl(phenyl)silane | ¹³C | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5 | CDCl₃ |

Data sourced from a study on related silane compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of "this compound" and for studying its fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments.

The monoisotopic mass of this compound (C₂₅H₂₁BrSi) is calculated to be 428.0596 Da. uni.lu HRMS analysis can confirm this mass with high precision. Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). rsc.orgmdpi.com The choice of ionization method depends on the properties of the analyte and the desired information.

Fragmentation analysis in HRMS provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. For instance, the cleavage of the C-Br bond or the Si-C bonds would result in specific fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Multiple Reaction Monitoring (MRM), a technique often performed on triple quadrupole mass spectrometers, can be used for quantitative analysis and enhanced specificity. wikipedia.orgresearchgate.netresearchgate.net In MRM, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. wikipedia.org This technique is highly sensitive and selective, making it suitable for trace analysis and pharmacokinetic studies. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 429.06688 | 199.3 |

| [M+Na]⁺ | 451.04882 | 206.8 |

| [M-H]⁻ | 427.05232 | 212.4 |

| [M+NH₄]⁺ | 446.09342 | 212.2 |

| [M+K]⁺ | 467.02276 | 193.1 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Analysis of the Compound and its Derivatives

For a molecule to be analyzed by X-ray crystallography, it must first be grown into a single crystal of sufficient quality. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting data is used to construct a model of the molecular structure.

While a specific crystal structure for "this compound" was not found in the search results, the technique has been widely applied to related organosilicon compounds and functionalized aromatic systems. nih.govmdpi.comweizmann.ac.ilnih.gov For example, the crystal structure of bromo(triphenyl)silane (B14066008) has been reported, providing insights into the geometry around the silicon atom and the conformation of the phenyl groups. nih.gov The analysis of such structures reveals important details about intermolecular interactions, such as stacking interactions and hydrogen bonds, which influence the crystal packing. nih.gov The Cambridge Structural Database (CSD) is a critical repository for such crystallographic data.

Chromatographic and Other Separation Techniques for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound" and for its purification. Thin-Layer Chromatography (TLC) and column chromatography are commonly employed laboratory-scale techniques.

TLC is a quick and convenient method to monitor a reaction's progress by observing the appearance of the product spot and the disappearance of the reactant spots. orgsyn.org It is also used to identify the fractions containing the desired product during column chromatography. orgsyn.org

Column chromatography is the primary method for purifying the crude product. orgsyn.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation. orgsyn.org A gradient of solvents, such as hexanes and ethyl acetate (B1210297), is often used to elute the compounds from the column based on their polarity. orgsyn.org For instance, a purification procedure might start with a non-polar eluent like 100% hexane (B92381) and gradually increase the polarity by adding ethyl acetate. orgsyn.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are more advanced chromatographic techniques that offer higher resolution and sensitivity. These methods are particularly useful for analyzing complex mixtures and for quantitative analysis. nih.gov When coupled with mass spectrometry (LC-MS), they provide a powerful tool for both separation and identification of compounds. nih.gov Other purification methods, such as distillation and recrystallization, can also be employed depending on the physical properties of the compound and its impurities. google.comgoogle.com

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the bromomethyl group (δ ~4.3 ppm). Use DEPT-135 to distinguish CH₂ groups.

- IR Spectroscopy : Confirm Si-C (~1250 cm⁻¹) and C-Br (~650 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

- Ambiguities : Overlapping peaks in aromatic regions may require 2D NMR (COSY, HSQC). Compare with computational simulations (DFT) .

How can researchers resolve discrepancies in melting points or spectral data between synthesized batches of this compound?

Q. Advanced Research Focus

- Purity Analysis : Use HPLC or GC-MS to detect trace impurities.

- Polymorphism : Perform X-ray crystallography (SHELXL refinement) to identify crystalline forms .

- Batch Variability : Standardize reaction conditions (e.g., inert atmosphere, moisture control) and validate reagents for trace metal content .

What role does the bromomethyl group play in cross-coupling reactions involving this compound?

Advanced Research Focus

The bromomethyl group acts as:

- Electrophilic Site : Participates in nucleophilic substitution (e.g., SN2 with amines or thiols).

- Cross-Coupling Partner : In Suzuki-Miyaura reactions, the C-Br bond undergoes transmetallation with boronic acids (Pd catalysis).

- Optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C-N bond formation. Monitor regioselectivity via 19F NMR if fluorinated analogs are synthesized .

How can the thermal stability of this compound be evaluated for high-temperature applications?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Measure decomposition onset under nitrogen (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (Tg, Tm).

- Comparative Studies : Benchmark against structurally similar silanes (e.g., triphenylsilyl ethers) to correlate substituent effects with stability .

What strategies enable enantioselective synthesis of derivatives using this compound?

Q. Advanced Research Focus

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s salen complexes) for kinetic resolution.

- Chiral Auxiliaries : Attach temporary chiral groups (e.g., Evans’ oxazolidinones) to direct stereochemistry.

- Analysis : Use polarimetry or chiral HPLC (Chiralpak columns) to determine enantiomeric excess .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile silanes.

- Waste Management : Neutralize brominated byproducts (e.g., NaHCO₃) and dispose via hazardous waste protocols .

How can this compound be applied in supramolecular or materials chemistry?

Q. Advanced Research Focus

- Dendrimer Synthesis : Use the bromomethyl group as a branching point for iterative alkylation.

- MOF Functionalization : Anchor silane moieties to metal nodes (e.g., Zr₆ clusters) via solvothermal reactions.

- Surface Modification : Graft onto silica nanoparticles for hydrophobic coatings .

What mechanistic insights can be gained from studying substitution reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.